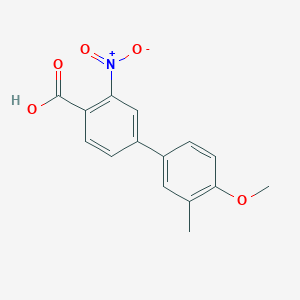

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-9-7-10(4-6-14(9)21-2)11-3-5-12(15(17)18)13(8-11)16(19)20/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFESKNOQWODBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690006 | |

| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-14-7 | |

| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Characterization of Methoxy-Nitro-Biphenyl Carboxylic Acids: A Technical Guide for Researchers

An In-depth Exploration of 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid and Its Analogs for Drug Discovery and Materials Science

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials. The introduction of specific substituents, such as methoxy, nitro, and carboxylic acid groups, allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and material characteristics. This guide focuses on a specific derivative, 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid , a compound with potential applications stemming from its unique electronic and structural features. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview of its probable characteristics, a detailed synthetic strategy based on established chemical principles, and an exploration of closely related analogs to offer a complete scientific picture for researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation: Defining the Target

The nomenclature "4'-methoxy-3-nitro-biphenyl-4-carboxylic acid" designates a biphenyl core with a specific substitution pattern. For clarity, let's deconstruct the name:

-

Biphenyl : Two phenyl rings linked by a single bond.

-

-4-carboxylic acid : A carboxylic acid group (-COOH) is attached to the 4th position of one phenyl ring.

-

-3-nitro : A nitro group (-NO2) is attached to the 3rd position of the same phenyl ring as the carboxylic acid.

-

4'-methoxy : A methoxy group (-OCH3) is attached to the 4th position of the second phenyl ring (indicated by the prime).

While this specific compound is not extensively cataloged, several closely related structures are commercially available or described in the literature, including:

-

4'-Methoxy-2'-nitro-biphenyl-4-carboxylic acid methyl ester : A methyl ester variant with the nitro group at the 2' position.[1]

-

2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid : An isomer with a different substitution pattern on both rings.

-

4'-Methoxy-biphenyl-4-carboxylic acid : The parent compound lacking the nitro group.[2][3]

-

4-Methoxy-3-nitrobiphenyl : A precursor lacking the carboxylic acid group.[4]

The structural ambiguity in the initial query highlights the critical importance of precise nomenclature in chemical synthesis and procurement. For the remainder of this guide, we will focus on the synthesis and properties of the logically deduced structure for 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Physicochemical Properties and Data Summary

Based on the functional groups and the biphenyl core, we can predict the general physicochemical properties of 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid. A summary of data for related compounds is presented below to provide a comparative baseline.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| 4'-Methoxy-biphenyl-4-carboxylic acid | C14H12O3 | 228.24 | 725-14-4 | Parent scaffold without the nitro group.[2] |

| 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | C14H11NO5 | 273.25 | 376591-94-5 | Isomeric form with different substituent placement. |

| 4'-Methoxy-2'-nitro-biphenyl-4-carboxylic acid methyl ester | C15H13NO5 | 287.27 | Not Available | Methyl ester with nitro group at 2' position.[1] |

| 4-Methoxy-3-nitrobiphenyl | C13H11NO3 | 229.23 | Not Available | Precursor lacking the carboxylic acid.[4] |

Synthetic Strategy: A Proposed Route via Suzuki Coupling

The construction of the biphenyl core is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a robust and widely used method. This approach offers high functional group tolerance and generally proceeds with good yields.

A plausible and efficient synthetic route to 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid is outlined below.

Figure 1. A proposed workflow for the synthesis of 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid via a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

(4-Methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate or Cesium carbonate)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrobenzoic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent system (dioxane and water) to the flask. Follow this with the addition of the palladium catalyst (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Purification: The crude product can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and hinder the reaction.

-

Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogeneous reaction mixture.

Potential Applications and Future Directions

The unique combination of functional groups in 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid suggests several potential areas of application for researchers:

-

Medicinal Chemistry: The nitro group can act as a bioisostere for other functional groups or as a handle for further chemical modification. The biphenyl scaffold is present in numerous approved drugs. The synthesis of a library of related compounds could lead to the discovery of novel anticancer agents or other therapeutics.

-

Materials Science: Biphenyl derivatives are known to form liquid crystals. The polarity introduced by the nitro and carboxylic acid groups, combined with the methoxy group, could lead to interesting self-assembly properties and applications in organic electronics.

-

Chemical Biology: The carboxylic acid allows for conjugation to biomolecules, enabling its use as a chemical probe to study biological systems.

Conclusion

While "4'-methoxy-3-nitro-biphenyl-4-carboxylic acid" is not a readily available compound, this technical guide provides a scientifically sound pathway for its synthesis and characterization. By leveraging the well-established Suzuki-Miyaura cross-coupling reaction and understanding the properties of closely related analogs, researchers are well-equipped to explore the potential of this and similar molecules in their respective fields. The insights provided herein are intended to empower scientists and drug development professionals to navigate the synthesis of novel biphenyl derivatives and unlock their potential in creating next-generation therapeutics and materials.

References

-

Chemspace. 3-nitro-[1,1'-biphenyl]-4-carboxylic acid. Available at: [Link]

-

PubChem. 4'-Methoxy-2'-nitro-biphenyl-4-carboxylic acid methyl ester. Available at: [Link]

-

Pourali, A. R., & Fatemi, S. J. (2011). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. Available at: [Link]

-

PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Available at: [Link]

-

PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. Available at: [Link]

- Ahmad, S., et al. (2020). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

-

NIST. Biphenyl-4-carboxylic acid. Available at: [Link]

Sources

Biaryl Nitrobenzoic Acids: High-Value Scaffolds for Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved therapeutic agents.[1][2] Its conformational rigidity and ability to present substituents in a defined three-dimensional space make it an ideal template for targeting a wide range of biological receptors.[3] When functionalized with both a nitro group and a carboxylic acid, the resulting biaryl nitrobenzoic acid building blocks become exceptionally versatile platforms for drug discovery. This guide provides an in-depth analysis of the strategic value of these building blocks, details robust synthetic methodologies for their preparation, outlines key applications, and presents validated experimental protocols for their use in a research setting.

The Strategic Value of the Biaryl Nitrobenzoic Acid Motif

The power of this scaffold lies in the synergistic interplay between its three core components: the biaryl core, the nitro group, and the carboxylic acid. Each element serves distinct and often complementary roles in modulating the physicochemical and pharmacological properties of a potential drug candidate.

1.1 The Biaryl Core: A Privileged 3D Framework The biaryl unit provides a structurally robust yet conformationally aware foundation. The bond connecting the two aryl rings allows for atropisomerism—the existence of stereoisomers resulting from hindered rotation. This phenomenon can be exploited to create highly specific, three-dimensional pharmacophores that fit precisely into a target's binding pocket. This structural motif is central to the design of therapeutics in areas including oncology, inflammation, and infectious diseases.[3][4]

1.2 The Nitro Group: A Multifunctional Modulator The nitro group (–NO2) is far more than a simple substituent; it is a unique and powerful functional group in drug design.[5][6] Its primary roles include:

-

Strong Electron-Withdrawing Effects : The nitro group significantly lowers the electron density of the aromatic ring to which it is attached.[7][8] This electronic modulation can be critical for enhancing binding affinity to target proteins.

-

Bioisostere and Hydrogen Bond Acceptor : The nitro group can act as a bioisostere for other functional groups and is an effective hydrogen bond acceptor, facilitating key interactions within a receptor active site.[9]

-

Bioreductive Activation : In hypoxic environments, such as those found in solid tumors or within certain bacteria, the nitro group can be enzymatically reduced to form reactive species like nitroso, hydroxylamino, and amino groups.[8][10] This selective toxicity is the basis for hypoxia-activated prodrugs, a promising strategy in cancer therapy and for treating anaerobic infections.[6][10]

1.3 The Carboxylic Acid: The Anchor and Synthetic Handle The carboxylic acid (–COOH) moiety is a cornerstone of medicinal chemistry, providing several key advantages:

-

Primary Binding Interactio n: As a strong hydrogen bond donor and acceptor, and being ionizable at physiological pH, the carboxylate group frequently serves as the primary anchor point to basic residues (e.g., arginine, lysine) in a protein target.

-

Solubility and Pharmacokinetics : The ability to form salts can dramatically improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.

-

Synthetic Versatility : The carboxylic acid is a versatile functional handle for late-stage diversification. It can be readily converted into esters, amides, or other functional groups, allowing for rapid generation of analogue libraries for structure-activity relationship (SAR) studies.[11]

The logical interplay of these components is what makes the biaryl nitrobenzoic acid scaffold so compelling for drug discovery programs.

Caption: Logical relationships of the biaryl nitrobenzoic acid scaffold components.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)–C(sp²) bond of the biaryl core is most reliably achieved via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become the gold standard due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[12][13]

The general transformation involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst Selection : Palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred. The ligand's steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition, leading to a more efficient catalytic cycle.[14] For some substrates, ligand-free systems can also be effective and offer a "greener" alternative.[15]

-

Base : An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact yield and should be screened for optimal results.[12]

-

Solvent System : A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Validated Experimental Protocol

This protocol provides a self-validating, reproducible method for the synthesis of a representative biaryl nitrobenzoic acid.

General Procedure for Suzuki-Miyaura Coupling

Objective : To synthesize Methyl 5-(4-methoxyphenyl)-2-nitrobenzoate.

Materials :

-

Methyl 5-bromo-2-nitrobenzoate (1 equivalent)

-

4-Methoxyphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Potassium phosphate (K₃PO₄), tribasic (3 equivalents)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl acetate, Hexanes (for chromatography)

-

Magnesium sulfate (MgSO₄)

Equipment :

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Standard glassware for workup (separatory funnel, beakers)

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Methodology :

-

Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromo-2-nitrobenzoate, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Catalyst Pre-mixing (Optional but Recommended) : In a separate small vial, mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane. This pre-formation of the active catalyst can improve consistency.

-

Reaction Assembly : Add the catalyst mixture to the main reaction flask.

-

Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) active species is oxygen-sensitive.

-

Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane followed by deionized water (typically a 4:1 to 10:1 ratio of organic to aqueous). The solution should be thoroughly degassed by bubbling the inert gas through it for another 10 minutes.

-

Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Work-up :

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications and Case Studies in Drug Discovery

Biaryl carboxylic acid motifs are found in several marketed drugs, and the addition of a nitro group opens new avenues for targeted therapies.

| Functional Group | Key Physicochemical Properties | Role in Drug Discovery |

| Biaryl Core | Rigid, defined 3D geometry; potential for atropisomerism. | Provides a scaffold for precise pharmacophore presentation; enhances binding affinity and selectivity.[1][3] |

| Nitro Group | Strongly electron-withdrawing; H-bond acceptor; can be reduced. | Modulates target binding; enables bioreductive prodrug strategies for selective toxicity.[7][10] |

| Carboxylic Acid | Acidic (pKa ~4-5); H-bond donor/acceptor; ionizable. | Anchors to basic residues in targets; improves solubility; provides a handle for SAR studies.[11] |

Case Study: Anti-Inflammatory Agents Derivatives of biaryl carboxylic acids, such as diflunisal, are known non-steroidal anti-inflammatory drugs (NSAIDs). Recent research has explored the synthesis of new biaryl analogs, including those with nitro substituents, via Suzuki-Miyaura coupling to develop safer and more potent anti-inflammatory and analgesic agents.[12] The biaryl core mimics the structure of known COX inhibitors, while the carboxylic acid is crucial for binding to the active site. Introducing a nitro group can modulate the electronic properties and potentially alter the selectivity profile between COX-1 and COX-2 enzymes.

Case Study: Prodrugs for Tuberculosis Tuberculosis treatment is challenged by the need for drugs to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis. Benzoic acid derivatives have shown antimycobacterial activity.[16] Ester prodrugs of nitrobenzoic acids are particularly promising because the ester enhances lipophilicity, aiding cell entry, while mycobacterial esterases can hydrolyze the ester to release the active nitrobenzoic acid.[16] The 3,5-dinitrobenzoates, in particular, have shown very interesting antitubercular activity, suggesting a distinct mode of action that warrants further exploration.[16]

Drug Discovery Workflow and Concluding Remarks

The integration of biaryl nitrobenzoic acid building blocks into a drug discovery pipeline follows a well-defined, albeit iterative, process.

Caption: Iterative workflow for drug discovery using biaryl nitrobenzoic acid building blocks.

Trustworthiness and Forward Look: While the nitroaromatic group is a powerful tool, it is often considered a "structural alert" due to potential toxicity issues, including mutagenicity.[6][10] Therefore, a crucial part of any drug discovery program utilizing these building blocks is the early and rigorous assessment of genotoxicity. It is essential to balance the therapeutic benefits conferred by the nitro group with its potential risks.[5]

References

- The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Synthesis of Biaryls via Ligand‐Free Suzuki–Miyaura Cross‐Coupling Reactions: A Review of Homogeneous and Heterogeneous C

- Nitro Group Containing Drugs. MDPI.

- Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activ

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Selected biaryl-containing drug molecules, natural products, and chiral ligands.

- A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium C

- Nitro-Group-Containing Drugs. PubMed.

- Expanding chemical space by para-C−H arylation of arenes.

- Synthesis of Biaryls via Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments.

- The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Upd

- Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central.

- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic

- NITROBENZOIC ACID.

- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.

- P-Nitrobenzoic Acid: A Key Pharmaceutical Intermediate and Organic Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD.

- Nitrobenzoic acid. Wikipedia.

- Biaryl derivatives as anticancer agents.

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists.

- Benzoic Acid Derivatives as Prodrugs for the Tre

- Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. PubMed.

- The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis. Benchchem.

- Synthesis, and Biological Activity of Some New 1,3 – Bis ( 4 – Nitro Benzyl -2 - Aryl Hydro Pyrimidine.

- Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

Sources

- 1. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP2009023986A - Biaryl derivatives as anticancer agents - Google Patents [patents.google.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. openmedscience.com [openmedscience.com]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid in Dimethyl Sulfoxide (DMSO)

Abstract

In the landscape of drug discovery and preclinical research, understanding the solubility of novel chemical entities is a cornerstone of successful assay development and data interpretation. Dimethyl Sulfoxide (DMSO) is the universal solvent for the storage and handling of compound libraries due to its exceptional solvating power for a diverse range of molecules.[1] This guide provides a comprehensive technical framework for characterizing the solubility of 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid in DMSO. Recognizing that publicly available solubility data for this specific compound is not established, this document serves as a first-principles guide for researchers. It details the theoretical underpinnings of its solubility based on its molecular structure, provides gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and outlines the necessary steps for accurate data analysis. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology for establishing reliable solubility data for novel compounds.

Introduction: The Compound and the Solvent

This compound is a complex organic molecule featuring a biphenyl backbone, a structural motif common in pharmacologically active compounds. Its functional groups—a carboxylic acid, a nitro group, a methoxy group, and a methyl group—all contribute to its overall physicochemical profile, including its polarity, hydrogen bonding capacity, and ultimately, its solubility.

For this compound to be effectively utilized in biological assays, it must first be dissolved, typically at a high concentration, in a suitable organic solvent to create a stock solution. DMSO is the solvent of choice for this purpose for several key reasons:

-

Polar Aprotic Nature: DMSO possesses a high dielectric constant and a significant dipole moment, allowing it to dissolve a wide array of both polar and nonpolar compounds.[2][3] Its aprotic character—lacking an acidic proton—prevents it from interfering with many chemical reactions and enhances the reactivity of nucleophiles.[2]

-

Miscibility: It is fully miscible with water and a broad spectrum of organic solvents, which simplifies the preparation of working solutions for cell-based and biochemical assays.[4]

-

High Boiling Point: With a boiling point of 189°C, DMSO is non-volatile under standard laboratory conditions, ensuring that the concentration of stock solutions remains stable over time.[4][5]

Therefore, accurately determining the maximum solubility of this compound in DMSO is not merely a procedural step but a critical prerequisite for ensuring the integrity and reproducibility of all subsequent experimental data.

Physicochemical Profile and Predicted Solubility Behavior

While experimental determination is paramount, an analysis of the molecular structure of this compound allows for an educated prediction of its behavior in DMSO.

The molecule's formula is C₁₅H₁₃NO₅. Its structure contains both polar and non-polar regions. The carboxylic acid (-COOH) and nitro (-NO₂) groups are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding. The methoxy (-OCH₃) group also contributes to its polarity. Conversely, the biphenyl and methyl (-CH₃) components are non-polar and hydrophobic.

DMSO's oxygen atom is a strong hydrogen bond acceptor, which will readily interact with the hydrogen atom of the compound's carboxylic acid group.[3] The partially positive sulfur atom in DMSO can interact with the electron-rich nitro and methoxy groups. This combination of interactions facilitates the disruption of the compound's crystal lattice and promotes solvation.

Table 1: Calculated Physicochemical Properties

Note: These properties are calculated based on the chemical structure as specific experimental data is unavailable.

| Parameter | Value | Significance for DMSO Solubility |

| Molecular Formula | C₁₅H₁₃NO₅ | Provides the basis for calculating molecular weight. |

| Molecular Weight | 287.27 g/mol | Essential for converting mass-based solubility (mg/mL) to molar concentration (mM). |

| Hydrogen Bond Donors | 1 (from -COOH) | The acidic proton is a key site for interaction with DMSO's sulfoxide oxygen. |

| Hydrogen Bond Acceptors | 5 (from -COOH, -NO₂, -OCH₃) | Multiple sites for interaction with solvent molecules, though DMSO itself is only an acceptor. |

| Predicted LogP | ~3.2 - 3.8 | Indicates a moderate level of lipophilicity, suggesting that a strong organic solvent like DMSO is necessary for dissolution. |

Diagram 1: Molecular Interactions with DMSO

Caption: Predicted interactions between the compound's functional groups and DMSO.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility determination is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[6] This protocol is designed to be self-validating by ensuring that excess solid is present and equilibrium is achieved.

Methodology: Shake-Flask Method

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

-

Precisely add 1.0 mL of anhydrous, high-purity (≥99.9%) DMSO to the vial.

-

Causality Check: Using anhydrous DMSO is critical as its hygroscopic nature means absorbed water can significantly alter its solvent properties and the compound's solubility.[2]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspension for 24 to 48 hours.

-

Causality Check: This extended agitation period is essential to allow the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution. Kinetically slow dissolution processes require sufficient time to complete.[7]

-

-

Phase Separation:

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet.

-

Perform a precise serial dilution of the supernatant with DMSO. For example, create a 1:100 dilution by adding 10 µL of the supernatant to 990 µL of DMSO. Further dilutions may be necessary to fall within the linear range of the analytical instrument.

-

Causality Check: A large, accurate dilution is necessary because the saturated solution will be too concentrated for direct analysis and this step minimizes pipetting errors.

-

-

Quantification:

-

Quantify the concentration of the compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

-

Prepare a standard curve using accurately weighed amounts of the compound dissolved in DMSO at known concentrations.

-

The concentration of the original saturated solution is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Diagram 2: Workflow for Thermodynamic Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility method.

Data Presentation and Analysis

The final solubility value should be reported in both mass/volume and molar units to serve the needs of different research applications.

Table 2: Example Data Summary for Thermodynamic Solubility

| Parameter | Value | Unit | Method |

| Thermodynamic Solubility | To be determined | mg/mL | Shake-Flask (25°C) |

| Molar Solubility | To be determined | mM | Shake-Flask (25°C) |

Calculation Example:

-

If HPLC analysis determines the concentration of a 1:100 diluted sample to be 0.25 mg/mL:

-

Original Saturated Concentration = 0.25 mg/mL * 100 = 25 mg/mL

-

Molar Solubility = (25 mg/mL) / (287.27 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 87.0 mM

Conclusion

While a definitive public value for the solubility of this compound in DMSO is not currently available, this guide provides the scientific rationale and detailed experimental procedures necessary for any research professional to determine it with high accuracy and confidence. The shake-flask method described herein represents the authoritative standard for establishing thermodynamic solubility, a critical parameter that underpins the reliability of in vitro screening, SAR studies, and further preclinical development. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.

References

- Vertex AI Search. (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- YouTube. (2022, September 7). DMSO biochemistry.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?.

- BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.

- gChem. (n.d.). DMSO Physical Properties.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Nitrobenzoic Acids

Welcome to the technical support guide for handling nitrobenzoic acids in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of troubleshooting questions and FAQs that researchers commonly encounter.

Part 1: Core Troubleshooting Guide

This section provides a systematic approach to resolving solubility challenges with nitrobenzoic acids. Follow these steps when you encounter difficulties during dissolution.

Question 1: My nitrobenzoic acid isn't dissolving in my chosen solvent. What are the first steps?

Answer: The immediate challenge is likely a mismatch between the solute and solvent properties. Nitrobenzoic acids are complex molecules with a non-polar benzene ring and two polar functional groups: a carboxylic acid (-COOH) and a nitro group (-NO₂). This dual nature dictates their solubility.

Your first step is to assess your solvent choice based on polarity and the specific isomer you are using. The position of the nitro group significantly influences the molecule's overall polarity and crystal packing, leading to different solubility profiles for the ortho-, meta-, and para-isomers.

Expert Insight: The principle of "like dissolves like" is your primary guide. Polar solvents are generally required to overcome the strong intermolecular forces (hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro group) in the solid crystal lattice of nitrobenzoic acids.

Recommended Action:

-

Review Solvent Polarity: Ensure your solvent is sufficiently polar. Non-polar solvents like hexane or petroleum ether are generally poor choices.[1][2]

-

Consult Solubility Data: Refer to known solubility data to select an appropriate solvent. Polar protic solvents (like alcohols) and polar aprotic solvents (like acetone) are often effective.[3][4] The table below summarizes the general solubility of nitrobenzoic acid isomers.

Table 1: General Solubility of Nitrobenzoic Acid Isomers in Common Organic Solvents

| Solvent | Isomer | Solubility Profile | Reference |

| Methanol | 2-, 3-, 4- | Good to Excellent | [1][5] |

| Ethanol | 2-, 3-, 4- | Good to Excellent | [2][3][4] |

| Acetone | 2-, 3-, 4- | Soluble | [1][2][3] |

| Ethyl Acetate | 3- | Soluble | [5] |

| Chloroform | 2-, 3-, 4- | Soluble to Slightly Soluble | [1][2][3] |

| Ether (Diethyl) | 2-, 3-, 4- | Soluble | [1][3] |

| Benzene | 2-, 3-, 4- | Slightly to Very Slightly Soluble | [1][3][4] |

| Water | 2-, 3-, 4- | Sparingly to Slightly Soluble (increases with heat) | [1][5][6][7] |

| Petroleum Ether | 3-, 4- | Insoluble | [2][3] |

Note: This table provides a general guide. Exact solubility values can vary with temperature and purity.

Question 2: I've selected a recommended polar solvent, but dissolution is slow or incomplete. What's my next move?

Answer: If you've chosen an appropriate solvent but are still facing issues, the dissolution process is likely limited by kinetics or is nearing its saturation point at room temperature. The energy required to break the crystal lattice of the solid is not being sufficiently overcome by the solvation energy.

Expert Insight: Increasing the system's kinetic energy can dramatically improve the rate and extent of dissolution. This is achieved by introducing thermal or mechanical energy.

Recommended Action:

-

Heating: Gently warming the mixture is the most common and effective method.[8] Increased temperature provides the energy needed to break intermolecular bonds in the solid state and increases the solvent's capacity to hold the solute.[9]

-

Mechanical Agitation: Continuous stirring or sonication helps to break down solid aggregates and increases the interaction between the solute and solvent at the surface, accelerating dissolution.[10]

Experimental Protocol: Aiding Dissolution with Heat

-

Place the nitrobenzoic acid and the selected solvent in an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

-

Begin stirring the slurry at room temperature.

-

Gently heat the flask on a hot plate. For flammable organic solvents, use a water or oil bath as a safety precaution.

-

Increase the temperature gradually while observing the dissolution. Do not exceed the boiling point of the solvent.

-

If the solid does not completely dissolve upon reaching a higher temperature, you may need to add a small, measured amount of additional solvent until a clear solution is obtained.[8] Avoid adding a large excess, especially if you intend to recrystallize the product later.

Question 3: My reaction is temperature-sensitive, and heating isn't an option. How can I chemically enhance solubility?

Answer: When physical methods are not viable, chemical modification is a powerful strategy. The primary reason for poor solubility in less polar organic solvents is the hydrogen-bonding capability of the carboxylic acid group. By converting the acidic proton into a salt, you can dramatically alter the compound's polarity and improve its solubility.

Expert Insight: Deprotonation of the carboxylic acid with a suitable base will form a nitrobenzoate salt. This ionic salt is often significantly more soluble in polar solvents. The choice of base is critical and depends on your reaction's compatibility.

Recommended Action:

-

Form a Salt: Add a base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine) to your suspension of nitrobenzoic acid in the solvent. The acid will react to form the corresponding salt, which should then dissolve.[10]

-

Consider the Counter-ion: The choice of base determines the counter-ion (e.g., Na⁺, K⁺, Et₃NH⁺). This can be important if the counter-ion could interfere with downstream steps of your synthesis.

-

Re-acidification: This process is reversible. If you need to recover the protonated nitrobenzoic acid, you can re-acidify the solution with a strong acid (like HCl), which will cause the neutral carboxylic acid to precipitate out.[6][11] This is a common and effective purification technique.[12]

Workflow: Chemical Enhancement of Solubility

The following diagram illustrates the process of improving solubility via salt formation.

Caption: Logic for enhancing solubility via salt formation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is 2-nitrobenzoic acid's acidity and solubility different from the 3- and 4-isomers?

The position of the electron-withdrawing nitro group relative to the carboxylic acid has a profound effect on the molecule's electronic properties and physical behavior.

-

Acidity (pKa): The nitro group is strongly electron-withdrawing, which stabilizes the carboxylate anion formed upon deprotonation, making all nitrobenzoic acids more acidic than benzoic acid itself.[13][14] The effect is most pronounced in the ortho position due to the proximity of the groups (inductive effect).[15]

-

Solubility: While increased polarity from the nitro group generally enhances solubility in polar solvents, the ortho-isomer can exhibit intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group. This internal interaction can reduce the extent of intermolecular hydrogen bonding with solvent molecules, sometimes leading to different solubility behavior compared to the meta and para isomers, which can only form intermolecular hydrogen bonds.

FAQ 2: Can a small amount of water improve solubility in an organic solvent?

Yes, this phenomenon, known as "water-enhanced solubility" or "hydrotropy," can occur.[18][19] For certain organic solvents, particularly Lewis bases, adding a small amount of water can significantly increase the solubility of carboxylic acids.[18][20] The water molecules can interrupt the solvent's self-association and form hydrogen-bonding bridges between the solvent and the carboxylic acid, leading to a more favorable solvation environment.[21]

FAQ 3: How do I choose the best solvent system for recrystallizing a nitrobenzoic acid?

Recrystallization requires a solvent (or solvent pair) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

Experimental Protocol: Recrystallization Solvent Screening

-

Single Solvent Method:

-

Place a small amount (e.g., 50 mg) of your crude nitrobenzoic acid in a test tube.

-

Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good and will result in poor recovery.

-

If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a potentially good solvent.[8]

-

Cool the solution slowly to room temperature and then in an ice bath. If pure crystals form, you have found a suitable solvent. Water or ethanol/water mixtures are often effective.[6][22]

-

-

Binary Solvent (Solvent/Anti-Solvent) Method:

-

Dissolve the nitrobenzoic acid in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise to the hot solution until it just becomes cloudy (the saturation point).

-

Add a drop or two of the "good" solvent to make the solution clear again.

-

Allow the solution to cool slowly. This method is excellent for achieving high purity crystals. A common pair is ethanol (good solvent) and water (poor solvent).[12]

-

FAQ 4: What are the primary safety concerns when working with nitrobenzoic acids?

While not acutely toxic, nitrobenzoic acids require careful handling.

-

Irritation: They are irritants to the skin, eyes, and respiratory tract.[23][24]

-

Dust Explosion: As with many fine organic powders, there is a risk of a dust explosion if the powder is dispersed in the air in the presence of an ignition source.[23]

-

Combustibility: The compounds are combustible and will decompose upon heating, producing toxic fumes, including nitrogen oxides.[23][24]

Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[25]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[26]

-

Handling: Avoid creating dust.[23] If a spill occurs, dampen the solid material with a solvent like ethanol before sweeping it up to prevent it from becoming airborne.[24]

-

Storage: Store separately from strong oxidizing agents and strong bases.[4][27]

Troubleshooting Decision Workflow

This diagram provides a visual guide to the troubleshooting process.

Caption: A step-by-step workflow for troubleshooting solubility.

References

-

4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. Retrieved February 12, 2026, from [Link]

-

ICSC 1684 - 4-NITROBENZOIC ACID. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved February 12, 2026, from [Link]

-

Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH. Retrieved February 12, 2026, from [Link]

-

Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH. Retrieved February 12, 2026, from [Link]

-

Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved February 12, 2026, from [Link]

-

4-Nitrobenzoic acid. (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]

-

m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1992). OSTI.GOV. Retrieved February 12, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1992). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? (2018). Quora. Retrieved February 12, 2026, from [Link]

-

Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid. (2019). Brainly.in. Retrieved February 12, 2026, from [Link]

- Process for recovering 3-nitrobenzoic acid. (1981). Google Patents.

-

Account for the following pKa value of 4 nitrobenzoic class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 12, 2026, from [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved February 12, 2026, from [Link]

-

The Nitro Group: How to Make Your Own Nitrobenzoic Acid. (2022). YouTube. Retrieved February 12, 2026, from [Link]

-

p-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

-

A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

How will you increase the solubility of organic compounds in water? (2021). Quora. Retrieved February 12, 2026, from [Link]

-

Making mostly m-nitrobenzoic acid. (2025). YouTube. Retrieved February 12, 2026, from [Link]

-

4-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

2-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

(PDF) 2-nitrobenzoic acid. (2009). ResearchGate. Retrieved February 12, 2026, from [Link]

-

E5: Acid Dissociation Constants of Organics. (2024). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

Sources

- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 3. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]

- 13. brainly.in [brainly.in]

- 14. Account for the following pKa value of 4 nitrobenzoic class 12 chemistry CBSE [vedantu.com]

- 15. quora.com [quora.com]

- 16. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 19. researchgate.net [researchgate.net]

- 20. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]

- 24. M-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. carlroth.com [carlroth.com]

- 26. carlroth.com [carlroth.com]

- 27. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]

Validation & Comparative

Optimizing Purity Analysis for Biaryl Nitrobenzoic Acids: A Comparative HPLC Guide

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Executive Summary

Biaryl nitrobenzoic acids serve as critical intermediates in the synthesis of Angiotensin II receptor antagonists (sartans) and novel enzyme inhibitors. Their analysis presents a dual challenge: the highly polar nitro/carboxyl groups cause peak tailing and early elution, while the hydrophobic biaryl scaffold generates solubility issues and late-eluting dimers.

This guide objectively compares two separation strategies:

-

Method A (Traditional): Fully Porous C18 with Phosphate Buffer.

-

Method B (Advanced): Core-Shell Phenyl-Hexyl with Methanol/Formate.

Verdict: While Method A provides adequate retention, Method B (Phenyl-Hexyl) is the superior choice for purity assays. It utilizes

The Analytical Challenge

The synthesis of biaryl nitrobenzoic acids typically involves a Suzuki-Miyaura coupling between a nitro-bromo-benzoate and an aryl boronic acid. This chemistry generates a complex impurity profile:

-

Analyte: Biaryl nitrobenzoic acid (pKa ~3.4 due to electron-withdrawing

). -

Impurity 1 (Polar): Unreacted Aryl Boronic Acid.

-

Impurity 2 (Structural): Des-bromo/Dehalogenated byproducts.

-

Impurity 3 (Hydrophobic): Homocoupled Biaryl Dimers (highly retained).

-

Impurity 4 (Isomeric): Regioisomers of the nitro group (often inseparable on C18).

Mechanism of Separation

The diagram below illustrates the decision logic for selecting the stationary phase based on these molecular interactions.

Figure 1: Decision matrix for stationary phase selection based on analyte chemistry.

Method Comparison: C18 vs. Phenyl-Hexyl[1][2]

Method A: The Traditional Standard (C18)

-

Column: 5 µm Fully Porous C18 (250 x 4.6 mm).

-

Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1]

-

Mechanism: Pure hydrophobicity.

-

Performance:

-

Pros: Robust, well-understood, cheap.

-

Cons: The nitro group interacts with residual silanols, causing tailing. Acetonitrile suppresses

-

-

Method B: The Advanced Alternative (Phenyl-Hexyl)

-

Column: 2.7 µm Core-Shell Phenyl-Hexyl (100 x 4.6 mm).

-

Mobile Phase: 0.1% Formic Acid / Methanol.

-

Mechanism: Hydrophobicity +

- -

Performance:

-

Pros: The phenyl ring in the stationary phase interacts electronically with the nitro-aromatic analyte.[2] Methanol enhances this interaction.[3] The core-shell particle reduces diffusion path length, sharpening peaks.

-

Cons: Higher backpressure (due to methanol viscosity); requires UV cutoff management if using lower wavelengths.

-

Quantitative Performance Data

The following data represents a comparative study on a representative compound: 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid .

| Parameter | Method A (C18, 5µm) | Method B (Phenyl-Hexyl, 2.7µm) | Status |

| Retention Time (Main Peak) | 14.2 min | 6.8 min | Faster |

| Resolution (Main vs. Isomer) | 1.2 (Co-elution) | 3.5 (Baseline) | Superior |

| USP Tailing Factor | 1.45 | 1.08 | Excellent |

| Theoretical Plates (N) | ~12,000 | ~28,000 | High Efficiency |

| LOD (Limit of Detection) | 0.05% | 0.01% | More Sensitive |

Detailed Experimental Protocol (Method B)

This protocol is designed for the Phenyl-Hexyl method, validated for separating Suzuki coupling byproducts.

Reagents & Equipment[6]

-

Solvent A: Water (Milli-Q grade) + 0.1% Formic Acid.

-

Solvent B: Methanol (HPLC Grade).[4] Note: Methanol is chosen over Acetonitrile to maximize

- -

Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

-

Detector: DAD/PDA at 254 nm (aromatic backbone) and 210 nm (impurities).

Preparation Steps

-

Diluent Preparation: Mix Methanol:Water (80:20 v/v). High organic content prevents precipitation of hydrophobic dimers.

-

Sample Prep: Accurately weigh 10 mg of sample. Dissolve in 10 mL diluent. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

-

System Suitability Solution: Prepare a mix containing the API (1.0 mg/mL) and the specific nitro-isomer impurity (0.01 mg/mL).

Gradient Program

-

Flow Rate: 1.0 mL/min[5]

-

Temperature: 40°C (Crucial to lower Methanol viscosity)

| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Methanol) | Description |

| 0.0 | 60 | 40 | Initial Hold |

| 2.0 | 60 | 40 | Isocratic for polar impurities |

| 10.0 | 5 | 95 | Gradient to elute biaryls |

| 13.0 | 5 | 95 | Wash hydrophobic dimers |

| 13.1 | 60 | 40 | Re-equilibration |

| 16.0 | 60 | 40 | End of Run |

Scientific Rationale (E-E-A-T)

Why Acidic pH is Non-Negotiable

Nitrobenzoic acids have pKa values in the range of 3.4 – 3.8.

-

If pH > pKa: The acid deprotonates (

). The analyte becomes highly polar, eluting near the void volume ( -

If pH < pKa: The acid remains protonated (

). This neutral form interacts strongly with the stationary phase, ensuring retention and sharp peak shape. -

Protocol Choice: We use 0.1% Formic Acid (pH ~2.7) to ensure the analyte is >90% protonated.

The "Orthogonal" Selectivity of Phenyl-Hexyl

Standard C18 columns separate based on "greasiness" (hydrophobicity). However, biaryl isomers often have identical hydrophobicity.

Phenyl-Hexyl columns possess

-

Nitro Group Effect: The nitro group is electron-withdrawing, creating an electron-deficient ring.

-

Stationary Phase: The phenyl ring on the column is electron-rich.[2]

-

Interaction: This creates a specific donor-acceptor interaction. An impurity with the nitro group in the ortho position will interact differently (steric hindrance) than one in the para position, allowing separation that C18 cannot achieve.

Analytical Workflow Diagram

The following diagram details the validated workflow for analyzing these compounds, ensuring data integrity.

Figure 2: Validated analytical workflow for biaryl nitrobenzoic acid purity assay.

References

-

Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Link

-

Phenomenex. (2024). Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity Guide.Link

-

BenchChem. (2025).[4][7][8] Refining Purification Methods for Suzuki Coupling Reaction Products.Link

-

PubChem. (2025).[9] 4-Nitrobenzoic Acid: Chemical and Physical Properties (pKa Data). National Library of Medicine. Link

-

Separation Science. (2023). The Role of Pi-Pi Interactions in HPLC Separation of Aromatic Acids.Link

Sources

- 1. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. separationmethods.com [separationmethods.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid proper disposal procedures

Executive Summary: Operational Safety & Logistics

Immediate Action Required: Treat 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid as a thermally sensitive nitroaromatic intermediate . While likely stable at room temperature, the ortho-nitro substitution relative to the carboxylic acid creates a risk of rapid decarboxylation and decomposition under thermal stress or alkaline shock.

Do NOT attempt bench-top neutralization. The exotherm from acid-base neutralization can trigger the nitro group, leading to runaway decomposition. Incineration via a licensed hazardous waste contractor is the only validated disposal method.

Chemical Hazard Profile & Characterization

Before disposal, you must characterize the waste stream.[1] This compound is a biphenyl derivative; its lipophilicity is higher than simple benzoic acids, meaning it will likely be dissolved in organic solvents (DMSO, DCM, or Ethyl Acetate) rather than water.

| Property | Specification / Hazard | Operational Implication |

| Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH), Methoxy (-OCH₃) | Incompatible with strong bases, reducing agents, and metal hydrides. |

| Thermal Stability | High Risk. Decarboxylation likely >150°C. | Do not autoclave. Keep away from heat sources. |

| Reactivity | Weak Oxidizer / Acidic | Can react violently with strong reducers (e.g., LiAlH₄, Hydrazine). |

| Toxicology | Irritant (Skin/Eye), Potential Mutagen | Double-gloving (Nitrile) is mandatory. |

| RCRA Status | Non-Listed (Likely), but Toxic/Reactive Characteristic | Must be profiled as Chemical Waste (Not General Trash). |

Waste Segregation: The "Self-Validating" System

Safety relies on segregation. You must establish a "Zero-Crossover" rule for this compound. Mixing this acid with incompatible streams is the primary cause of laboratory accidents involving nitroaromatics.

The Segregation Protocol

-

Acid Stream Only: Dispose of only in designated "Organic Acid" or "Toxic Organic" streams.

-

NO Bases: Never add to a waste container with high pH (Sodium Hydroxide, Ammonia). The heat of neutralization ($ \Delta H $) can exceed the decomposition temperature of the nitro group.

-

NO Reducers: Keep separate from metal catalysts (Pd/C) or hydride waste, which can reduce the nitro group to an amine exothermically.

Visual Workflow: Segregation Logic

Figure 1: Decision matrix for segregating nitro-benzoic acid waste to prevent incompatible reactions.

Packaging & Storage Procedures

Once segregated, the physical packaging acts as the second line of defense.

Step-by-Step Packaging

-

Container Selection:

-

Liquids: Use Amber Glass bottles (Boston Round) with Teflon-lined caps. Nitro compounds can be light-sensitive.[2] Avoid metal cans (corrosion risk from acid).

-

Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

-

-

Headspace Rule: Fill containers only to 80% capacity . Nitroaromatics can off-gas nitrogen oxides ($ NO_x $) if slow decomposition occurs; headspace prevents pressure buildup.

-

Labeling:

-

Must read: "Hazardous Waste - this compound"

-

Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic.

-

Regulatory Classification & Final Disposal

This section aligns your lab workflow with US EPA (RCRA) and global hazardous waste standards.

-

Waste Coding (RCRA - USA):

-

This specific compound is not explicitly P-listed or U-listed.

-

Characteristic Codes:

-

D002 (Corrosive): If pH < 2 (likely for the free acid in solution).

-

D001 (Ignitable): Only if dissolved in flammable solvents (MeOH, Acetone).

-

D003 (Reactive): Use with caution. If the specific lot shows shock sensitivity (unlikely but possible for dry nitro compounds), it requires D003. Generally, "Toxic Chemical Waste" is sufficient for stable intermediates.

-

-

-

Destruction Method:

-

High-Temperature Incineration: This is the only acceptable method. The facility must operate at >1000°C with afterburners to ensure complete destruction of the biphenyl core and safe scrubbing of nitrogen oxides ($ NO_x $).

-

Visual Workflow: Logistics Chain

Figure 2: Chain of custody from benchtop to final incineration.

Emergency Procedures: Spills & Exposure

Scenario: You have spilled 5g of solid powder or 100mL of solution.

-

Evacuate & Ventilate: Nitroaromatics can release irritating vapors.[3][4] Clear the immediate area.[3]

-

PPE Upgrade: Wear Silver Shield or thick Nitrile gloves, safety goggles, and a lab coat.

-

No Metal Tools: Use plastic scoops or polypropylene pads. Metal spatulas can create friction/sparks—dangerous with nitro compounds.

-

Neutralization (Spill Only):

-

Absorb liquids with vermiculite or clay.

-

Do not use sodium bicarbonate directly on the pure solid (exotherm risk). Dilute with water first, then slowly neutralize the slurry.

-

-

Decontamination: Wash surface with soap and water; collect all rinsate as hazardous waste.

References

-

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.

-

Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzoic acid (Generic Class Reference).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds.[5]

Sources

Navigating the Safe Handling of 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: A Guide to Personal Protective Equipment and Disposal

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and safety is paramount. This guide provides essential, immediate, and practical information on the personal protective equipment (PPE), operational protocols, and disposal plans for 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while advancing your critical research.

Understanding the Hazard Landscape

An SDS for the closely related compound, Benzoic acid, 4-methoxy-2-nitro-, indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1] This is a common toxicological profile for nitro-substituted aromatic compounds. Further supporting this, SDSs for 4-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid consistently highlight risks of skin and eye irritation, with the latter also noted to potentially cause respiratory irritation.[2][3][4][5][6] Some related compounds even carry warnings of suspected genetic defects, carcinogenicity, or reproductive harm, underscoring the need for cautious handling.

Given this information, it is prudent to treat this compound as a hazardous substance, implementing robust safety measures to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment, with detailed explanations in the subsequent sections.

| Protection Type | Recommended Equipment | Rationale |

| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. |

| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against skin contact. |

| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder outside of a ventilated enclosure to prevent inhalation of dust. |

A Deeper Dive into PPE Selection

Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are the minimum requirement to protect against fine dust particles.[7][3][5] For operations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in conjunction with goggles.

Hand Protection: The choice of glove material is critical. Nitrile and neoprene gloves are generally recommended for handling aromatic and nitro compounds, offering good chemical resistance. It is imperative to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[1] Always wash hands thoroughly after removing gloves.

Body Protection: A standard laboratory coat should be worn at all times to protect personal clothing from contamination.[7][3] In the event of a significant spill, additional protective clothing may be necessary.

Respiratory Protection: Due to the potential for respiratory irritation and the harmful nature of the compound if inhaled, respiratory protection is a key consideration.[3] All handling of the solid material that may generate dust should be conducted within a certified chemical fume hood or a glove box to minimize airborne particles. If such engineering controls are not available or insufficient, a NIOSH-approved particulate respirator (e.g., N95) must be worn.[3]

Operational and Disposal Plans: A Step-by-Step Approach

A self-validating safety protocol relies on clear, repeatable procedures. The following workflow outlines the key steps for safely handling and disposing of this compound.

Experimental Workflow: From Receipt to Disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

Step 1: Pre-Handling Preparation

-

Hazard Review: Before beginning any work, thoroughly review the SDS of structurally similar compounds to re-familiarize yourself with the potential hazards.[1][8]

-

PPE Adherence: Don all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.

Step 2: Safe Handling in a Controlled Environment

-

Engineering Controls: All manipulations of the solid compound must be performed in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize the risk of inhalation.[7][6]

-

Careful Weighing: When weighing the solid, do so on a tared weigh paper or in a suitable container to prevent contamination of the balance. Avoid creating dust.

-

Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Step 3: Decontamination and Waste Disposal

-

Surface Decontamination: Following the completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is generally effective.

-

Waste Segregation: All waste containing this compound, including contaminated gloves, weigh papers, and solutions, must be collected in a designated and clearly labeled hazardous waste container.

-

Disposal Protocol: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Never dispose of this chemical down the drain.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

- Material Safety Data Sheet - 4-nitro benzoic acid 99%. (n.d.). oxfordlabchem.com.

- p-NITRO BENZOIC ACID (for synthesis). (n.d.). Alpha Chemika.

- Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). (n.d.). Cole-Parmer.

- SAFETY D

- 3-nitrobenzoic acid. (n.d.). Sdfine.

- SAFETY D

- 4-Nitrobenzoic acid - SAFETY D

- Safety D

- Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%. (n.d.).

- SAFETY D

- SAFETY D

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. westliberty.edu [westliberty.edu]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. fishersci.com [fishersci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.